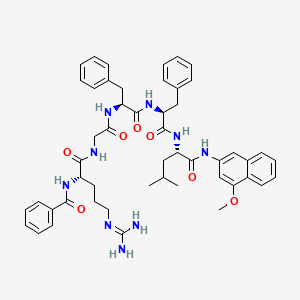

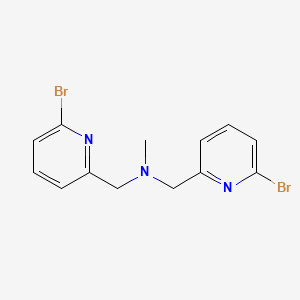

![molecular formula C7H10Cl2N2 B1448053 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-dihydrochlorid CAS No. 1443981-64-3](/img/structure/B1448053.png)

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-dihydrochlorid

Übersicht

Beschreibung

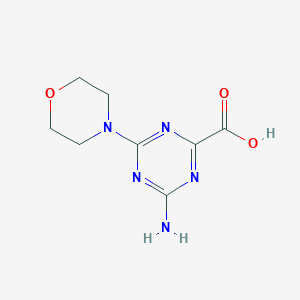

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .

Synthesis Analysis

While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .

Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .

Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Derivate von 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-dihydrochlorid wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors (FGFR) untersucht, der eine entscheidende Rolle bei der Tumorentwicklung und -progression spielt . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen verschiedene FGFR-Isoformen, was sie zu vielversprechenden Kandidaten für die Krebsbehandlung macht.

Experimentelle Verfahren und Ergebnisse::- Verbindung 4h zeigte eine potente FGFR-inhibitorische Aktivität mit IC50-Werten von 7, 9, 25 bzw. 712 nM .

- In-vitro-Studien zeigten, dass 4h die Proliferation von Brustkrebszellen hemmte und Apoptose induzierte .

- Es reduzierte auch die Migrations- und Invasionsfähigkeit von Krebszellen signifikant .

Diabetes-Behandlung

Verbindungen, die this compound ähneln, wurden mit der Senkung des Blutzuckerspiegels in Verbindung gebracht, was auf mögliche Anwendungen bei der Behandlung von Diabetes und verwandten Erkrankungen hindeutet .

Experimentelle Verfahren und Ergebnisse::- Die Wirksamkeit dieser Verbindungen bei der Senkung des Blutzuckerspiegels kann bei Erkrankungen wie Typ-1-Diabetes, fettleibigkeitsbedingtem Diabetes und diabetischer Dyslipidämie von Vorteil sein .

Herz-Kreislauf-Erkrankungen

Die Modulation der FGFR-Pfade durch this compound-Derivate könnte Auswirkungen auf Herz-Kreislauf-Erkrankungen haben, da die FGFR-Signalgebung an der Angiogenese und Gewebsentwicklung beteiligt ist .

Experimentelle Verfahren und Ergebnisse::- Die Auswirkungen auf die Angiogenese und Zellmigration deuten auf potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen hin .

Fettleibigkeitsforschung

Derivate dieser Verbindung könnten eine Rolle in der Fettleibigkeitsforschung spielen und möglicherweise Pfade beeinflussen, die mit dem Stoffwechsel und dem Energieverbrauch zusammenhängen .

Experimentelle Verfahren und Ergebnisse::- Die Senkung des Blutzuckerspiegels durch diese Verbindungen könnte auch im Zusammenhang mit Fettleibigkeit und metabolischem Syndrom relevant sein .

Hyperlipidämieforschung

Die biologische Aktivität von this compound bei der Senkung des Blutzuckerspiegels weist auf mögliche Anwendungen in der Erforschung und Behandlung von Hyperlipidämie hin .

Experimentelle Verfahren und Ergebnisse::- Durch die potenzielle Beeinflussung des Lipidstoffwechsels könnten diese Verbindungen zur Behandlung von erhöhten Cholesterin- und Triglyceridspiegeln beitragen .

Angiogeneseforschung

Die Beteiligung von FGFR an der Angiogenese macht this compound-Derivate interessant für die Angiogeneseforschung, die für die Krebstherapie und die Wundheilung unerlässlich ist .

Experimentelle Verfahren und Ergebnisse::- Die Hemmung von FGFR kann die Bildung neuer Blutgefäße beeinflussen, ein Schlüsselprozess bei verschiedenen physiologischen und pathologischen Zuständen .

Hemmung des Fibroblasten-Wachstumsfaktorrezeptors

Die primäre Anwendung dieser Derivate liegt in der Hemmung von FGFR, einem Ziel für die Behandlung von Krebsarten und anderen Krankheiten, bei denen die FGFR-Signalgebung abweichend aktiviert ist .

Experimentelle Verfahren und Ergebnisse::Wirkmechanismus

While the specific mechanism of action for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” was not found in the search results, a related compound was found to target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and induced cell cycle arrest in G2/M and S phases .

Safety and Hazards

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Zukünftige Richtungen

While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the biochemical pathway it is involved in .

Cellular Effects

The effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets. This binding can result in changes in the conformation of the biomolecule, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACGFDVLFPJYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-64-3 | |

| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

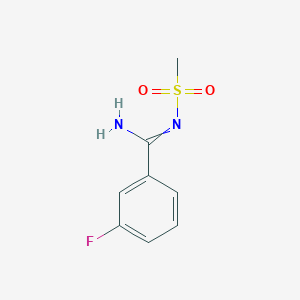

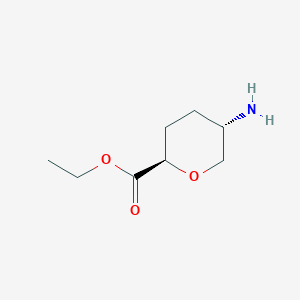

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)

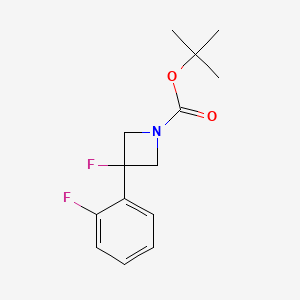

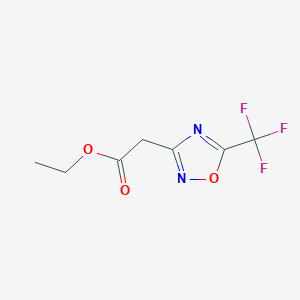

![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

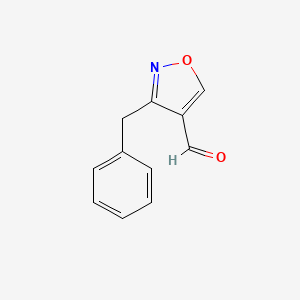

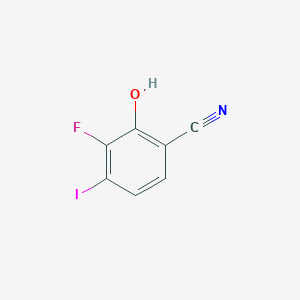

![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)